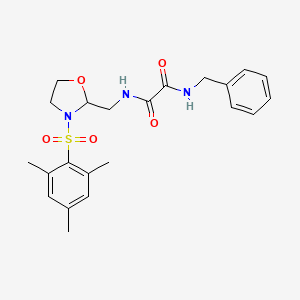

N1-benzyl-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide

Description

N1-Benzyl-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a benzyl group at the N1 position and a mesitylsulfonyl-substituted oxazolidine moiety at the N2 position. This compound’s structural complexity confers unique physicochemical properties, such as enhanced hydrogen-bonding capacity due to the oxalamide core and steric bulk from the mesitylsulfonyl group .

Oxalamides are widely studied for their diverse applications, including polymer nucleation , thermoplastic elastomers , and therapeutic agents targeting STING (Stimulator of Interferon Genes) pathways . The mesitylsulfonyl group in this compound likely enhances metabolic stability, as sulfonyl groups are known to resist enzymatic hydrolysis, a property observed in related oxalamides like N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) .

Properties

IUPAC Name |

N'-benzyl-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O5S/c1-15-11-16(2)20(17(3)12-15)31(28,29)25-9-10-30-19(25)14-24-22(27)21(26)23-13-18-7-5-4-6-8-18/h4-8,11-12,19H,9-10,13-14H2,1-3H3,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZZUGYYLICXGTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-benzyl-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route include:

Formation of the Oxazolidinone Ring: This step involves the cyclization of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidinone ring.

Introduction of the Mesitylsulfonyl Group: The mesitylsulfonyl group is introduced through a sulfonylation reaction, where mesitylene sulfonyl chloride reacts with the oxazolidinone intermediate in the presence of a base such as triethylamine.

Formation of the Oxalamide Moiety: The final step involves the coupling of the mesitylsulfonyl oxazolidinone intermediate with benzylamine and oxalyl chloride to form the desired oxalamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent product quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N1-benzyl-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the oxalamide moiety to the corresponding amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the mesitylsulfonyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Amines, thiols, dimethylformamide (DMF), triethylamine.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Substituted oxalamides.

Scientific Research Applications

N1-benzyl-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N1-benzyl-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, modulate protein-protein interactions, and affect cellular signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Comparisons

The table below summarizes key structural features, applications, and properties of N1-benzyl-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide and related compounds:

Key Differences and Implications

Metabolic Stability and Therapeutic Potential

- Unlike S336, which undergoes rapid hepatic metabolism without amide hydrolysis, the target compound’s mesitylsulfonyl group likely confers resistance to enzymatic degradation, making it a candidate for prolonged biological activity in STING-related therapies .

Flavoring vs. Pharmaceutical Use

Research Findings and Data

Hydrogen-Bonding and Thermal Properties

Metabolic Data

Biological Activity

N1-benzyl-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Molecular Formula : C₁₈H₁₉N₃O₄S

- Molecular Weight : 373.42 g/mol

The compound features an oxazolidine ring, which is known for its role in various biological activities, particularly as an antibiotic and in cancer therapy.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The oxazolidine structure may interact with specific enzymes, potentially inhibiting their activity. This can affect various metabolic pathways within cells.

- Modulation of Receptor Activity : The compound may also bind to receptors involved in signaling pathways, influencing cellular responses and gene expression.

- Antimicrobial Properties : Similar compounds have shown efficacy against bacterial strains, suggesting that this compound might exhibit antimicrobial activity as well.

Research Findings

Recent studies have focused on the biological implications of compounds similar to this compound. Here are some notable findings:

- Antibacterial Activity : Research indicates that oxazolidine derivatives possess significant antibacterial properties against Gram-positive bacteria. For instance, studies have shown that compounds with similar structures inhibit the growth of Staphylococcus aureus and Enterococcus faecium .

- Anticancer Potential : Some derivatives have been evaluated for their anticancer activities. A study demonstrated that oxazolidine-based compounds could induce apoptosis in cancer cells by activating specific apoptotic pathways .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of oxazolidine derivatives, including this compound, revealed promising results against resistant bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness at concentrations as low as 10 µg/mL against certain strains.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 10 | Staphylococcus aureus |

| Oxazolidine derivative A | 5 | Enterococcus faecium |

Case Study 2: Anticancer Activity

In vitro studies on the cytotoxic effects of oxazolidine derivatives showed that this compound induced apoptosis in breast cancer cell lines. The compound was found to activate caspase pathways leading to programmed cell death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Caspase activation |

| HeLa (Cervical Cancer) | 20 | Apoptosis via mitochondrial pathway |

Q & A

Q. What are the key considerations for optimizing the synthesis of N1-benzyl-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide?

- Methodological Answer : Synthesis optimization requires:

- Reaction Conditions : Use inert atmospheres (e.g., nitrogen) to prevent oxidation of intermediates . Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution efficiency, while temperatures between 60–80°C improve sulfonamide bond formation .

- Catalysts : Triethylamine or pyridine facilitates sulfonylation and oxazolidine ring formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .

- Yield Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, while NMR and LC-MS confirm intermediate structures .

Q. How is the molecular structure of this compound characterized?

- Methodological Answer : Structural elucidation involves:

- Spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon frameworks, with mesitylsulfonyl groups showing distinct deshielded peaks . IR spectroscopy confirms amide (C=O, ~1650 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) bonds .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₄H₂₈N₃O₅S) and isotopic patterns .

- X-ray Crystallography : Resolves 3D conformation, highlighting steric effects from the mesityl group .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the oxazolidine ring) influence biological activity?

- Methodological Answer :

- SAR Studies : Replace mesitylsulfonyl with tosyl or phenylsulfonyl groups to assess enzymatic inhibition potency . For example, bulkier substituents (e.g., mesityl) enhance target binding via hydrophobic interactions but may reduce solubility .

- Activity Assays : Test modified analogs in enzyme inhibition assays (e.g., kinase or protease panels) and compare IC₅₀ values. Computational docking (AutoDock, Schrödinger) predicts binding modes .

- Data Interpretation : Contradictions in activity (e.g., lower potency despite increased hydrophobicity) may arise from poor membrane permeability, requiring logP/logD measurements .

Q. What strategies resolve discrepancies in reported reactivity of the oxalamide core?

- Methodological Answer :

- Controlled Reactivity Studies : Under basic conditions (pH >10), the oxalamide undergoes hydrolysis to oxalic acid derivatives, while acidic conditions (pH <4) stabilize the core .

- Competing Reactions : Mesitylsulfonyl groups may participate in nucleophilic aromatic substitution, diverting reactivity. Use protecting groups (e.g., Boc on amines) to isolate oxalamide-specific pathways .

- Kinetic Analysis : Employ stopped-flow spectroscopy to compare reaction rates of oxalamide vs. sulfonamide moieties .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate binding to targets (e.g., enzymes with known sulfonamide affinity) using GROMACS or AMBER. Analyze hydrogen bonding with oxalamide carbonyls and π-stacking with benzyl groups .

- QSAR Models : Corrogate substituent electronic parameters (Hammett σ) with bioactivity data to design optimized analogs .

- Limitations : Overestimation of binding affinity due to rigid docking protocols necessitates free-energy perturbation (FEP) corrections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.